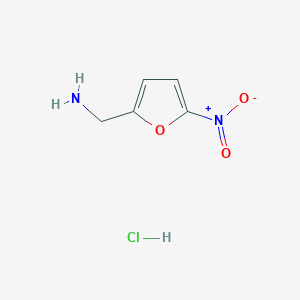

(5-Nitrofuran-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-nitrofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAALQEAIGGQPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39221-63-1 | |

| Record name | (5-nitrofuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Reductive Amination of 5-Nitrofurfural

A common and practical route to (5-nitrofuran-2-yl)methanamine hydrochloride involves the reductive amination of 5-nitrofurfural with ammonia or ammonium salts, followed by conversion to the hydrochloride salt.

Step 1: Starting Material Preparation

5-Nitrofurfural is prepared by selective nitration of furfural using nitric acid and acetic anhydride in the presence of sulfuric acid, achieving yields around 60-88% depending on conditions.Step 2: Reductive Amination

The aldehyde group of 5-nitrofurfural is reacted with ammonia or an ammonium salt under reducing conditions. Common reducing agents include sodium borohydride or catalytic hydrogenation. This step converts the aldehyde to the corresponding primary amine, (5-nitrofuran-2-yl)methanamine.Step 3: Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the stable hydrochloride salt, facilitating purification and handling.

Reaction Conditions and Yields:

- Sodium borohydride reduction in methanol at 0°C for 30 minutes yields the intermediate alcohol with ~46% yield.

- Bromination of the alcohol intermediate to bromomethyl derivative is followed by nucleophilic substitution with ammonia to yield the amine.

- Overall yields for the amine hydrochloride salt can reach approximately 70%, depending on purification steps and reaction scale.

Multi-Step Synthesis via 5-Nitro-2-furaldehyde Diacetate Intermediate

An industrially relevant preparation involves the use of 5-nitro-2-furaldehyde diacetate as an intermediate, which improves handling and reaction control.

Step 1: Preparation of 5-Nitro-2-furaldehyde Diacetate

5-Nitrofurfural is acetylated to form the diacetate derivative, which is more stable and easier to purify.Step 2: Condensation with Aminohydantoin Hydrochloride

Aminohydantoin hydrochloride is reacted with 5-nitro-2-furaldehyde diacetate in aqueous acetic acid under cooling (<20°C) with slow addition of sulfuric acid, followed by heating to 90°C to promote condensation and cyclization.Step 3: Purification and Crystallization

The reaction mixture is cooled to 5-10°C to precipitate the product, which is filtered and washed with water and ethanol. Drying at 70-80°C yields a yellow crystalline powder of the target compound or an intermediate closely related to this compound.Step 4: Final Conversion

Further treatment with solvents like N,N-dimethylformamide and water induces crystallization of the hydrochloride salt. Filtration and drying complete the isolation.

Alternative Routes via Bromomethylation and Nucleophilic Substitution

Another synthetic strategy involves the preparation of 2-(bromomethyl)-5-nitrofuran as a key intermediate, followed by nucleophilic substitution with ammonia.

Step 1: Reduction of 5-Nitrofurfural to (5-nitrofuran-2-yl)methanol

Sodium borohydride reduction in methanol at 0°C produces the alcohol intermediate with moderate yield (~46%).Step 2: Bromination of Alcohol

The alcohol is converted to the bromomethyl derivative using triphenylphosphine and tribromoisocyanuric acid in dichloromethane at room temperature, yielding ~84% of 2-(bromomethyl)-5-nitrofuran.Step 3: Amination

The bromomethyl compound undergoes nucleophilic substitution with ammonia or ammonium salts to form (5-nitrofuran-2-yl)methanamine.Step 4: Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by treatment with HCl.

This route is advantageous for its modular approach and relatively high yields of intermediates.

Summary Table of Preparation Methods

| Method | Key Intermediates | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Reductive Amination | 5-Nitrofurfural → (5-nitrofuran-2-yl)methanamine | Reductive amination with NaBH4 or catalytic hydrogenation | Methanol, 0°C, 30 min | ~46-70% (overall) | Simple, scalable |

| Diacetate Intermediate Route | 5-Nitro-2-furaldehyde diacetate + aminohydantoin hydrochloride | Condensation, cyclization | Acidic aqueous media, 5-90°C | ~70% | Industrially relevant, high purity |

| Bromomethylation and Nucleophilic Substitution | (5-nitrofuran-2-yl)methanol → 2-(bromomethyl)-5-nitrofuran → amine | Reduction, bromination, substitution | Room temp, various solvents | 46% (alcohol), 84% (bromide) | Multi-step, modular |

Chemical Reactions Analysis

(5-Nitrofuran-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives or other oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amines.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized products.

Reduction Products: Amines, including secondary and tertiary amines.

Substitution Products: Various substituted furans and amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C₅H₇ClN₂O₃

- Molecular Weight: 178.57 g/mol

- IUPAC Name: (5-nitrofuran-2-yl)methanamine; hydrochloride

- Appearance: Powder

The compound exhibits significant solubility in water, enhancing its applicability in biological systems. Its mechanism primarily involves the inhibition of bacterial growth through interference with essential metabolic processes, notably by targeting enzymes such as dihydropteroate synthase. This enzyme is crucial for folate synthesis, and the compound effectively occupies the binding sites intended for p-amino benzoic acid, leading to antimicrobial effects.

Chemistry

(5-Nitrofuran-2-yl)methanamine hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are pivotal in medicinal chemistry . The compound's unique structure allows for various chemical modifications that can enhance its biological activity and specificity.

Biological Studies

The compound is extensively used in biological research to investigate the effects of nitrofuran derivatives on microbial systems. Studies have shown that it exhibits antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics . The biological efficacy is linked to its ability to disrupt cellular functions and metabolic pathways within bacteria.

Industrial Applications

In industrial settings, this compound is employed for the production of various chemicals and materials. Its properties allow for optimized reaction conditions that ensure high yield and purity during synthesis processes.

Case Study 1: Antibacterial Activity

A study involving a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines demonstrated that compounds incorporating this compound exhibited superior antibacterial activity compared to traditional antibiotics like nitrofurantoin. The research established structure–activity relationships that were rationalized through molecular docking studies .

Case Study 2: Synthesis and Reactivity

Research highlighted the synthesis of novel 5-nitrofuran derivatives through multicomponent reactions, showcasing the versatility of this compound as a precursor. The study emphasized the importance of optimizing reaction conditions to achieve desired product purity and yield, further illustrating its relevance in synthetic chemistry .

Mechanism of Action

The mechanism by which (5-nitrofuran-2-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Furan-2-yl Methanamine Hydrochloride

- Molecular Formula: C₅H₈ClNO

- Key Features : Lacks the nitro group at the 5-position of the furan ring.

- NMR data (1H and 13C) in methanol-d4 and DMSO-d6 show distinct chemical shifts compared to the nitro-substituted analog, reflecting differences in electronic environments .

5-Methyl-2-Furanylmethanamine Hydrochloride

- Molecular Formula: C₆H₁₀ClNO

- Key Features : Contains a methyl group at the 5-position instead of a nitro group.

- This substitution may reduce reactivity in electrophilic substitution reactions compared to the nitro analog .

Aromatic Ring Variations

(5-Bromo-2-Nitrophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₈BrClN₂O₂

- Key Features : Replaces the nitrofuran ring with a nitro- and bromo-substituted benzene ring.

- Structural Impact: The benzene ring’s higher aromaticity and larger size may enhance thermal stability.

(5-Fluoro-3-Methyl-1-Benzofuran-2-yl)methanamine Hydrochloride

- Molecular Formula: C₁₀H₁₁ClFNO

- Key Features : Benzofuran core with fluorine and methyl substituents.

- Fluorine’s electronegativity may improve metabolic stability compared to the nitro group .

Variations in the Amine Group

1-(Furan-2-yl)-N-Methylmethanamine Hydrochloride

- Molecular Formula: C₆H₁₀ClNO

- Key Features : Methyl substitution on the amine nitrogen.

- This modification is common in prodrug design to modulate pharmacokinetics .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in (5-nitrofuran-2-yl)methanamine HCl enhances electrophilic reactivity compared to methyl- or unsubstituted furan derivatives, making it more suitable for covalent bonding in drug design .

- Aromatic Ring Systems : Benzofuran and benzene analogs exhibit higher thermal stability and diverse biological interactions (e.g., DNA intercalation) compared to furan derivatives .

- Safety Considerations : Compounds like Thiophene fentanyl HCl (CAS 2306823-39-0) highlight the importance of substituent analysis; despite structural similarities in naming, their toxicological profiles and applications (e.g., opioid activity) differ vastly .

Biological Activity

(5-Nitrofuran-2-yl)methanamine hydrochloride is a synthetic compound belonging to the nitrofuran class, known for its significant biological activities, particularly its antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Target of Action

The primary target of this compound is bacterial cells. It exerts its effects by interacting with key enzymes involved in bacterial metabolism.

Biochemical Pathways

The compound activates through several biochemical pathways, notably by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis. By occupying the binding sites for p-amino benzoic acid, it effectively disrupts bacterial growth and metabolism.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is well-absorbed and distributed throughout the body. It is metabolized into its active form and excreted via the kidneys, which is typical for compounds in this class.

Biological Activity

The biological activity of this compound extends beyond antibacterial effects. Below are key findings from various studies:

Antibacterial Activity

A series of studies have demonstrated that this compound exhibits potent antibacterial activity against a range of pathogens, including those from the ESKAPE panel—an acronym for Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |

|---|---|---|

| S. aureus | < 0.5 µg/mL | Lower MIC than ciprofloxacin |

| E. faecium | 1 µg/mL | Comparable MIC |

| K. pneumoniae | 2 µg/mL | Higher MIC |

| A. baumannii | 4 µg/mL | Similar MIC |

Antileishmanial Activity

Research has also explored the compound's efficacy against Leishmania species. A study found that derivatives of this compound showed promising results against both promastigote and amastigote forms of Leishmania major, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

-

Study on ESKAPE Pathogens

In a comparative study involving various nitrofuran derivatives, this compound demonstrated superior selectivity against M. tuberculosis compared to traditional antibiotics like nitrofurantoin . The induced-fit docking studies indicated strong binding affinity to target proteins associated with bacterial survival. -

Antileishmanial Research

A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles were synthesized and tested for their antileishmanial activity. The most active compound from this series exhibited an IC50 value of 0.08 μM against promastigotes with minimal toxicity to human macrophages .

Q & A

Q. Table 1. Key Spectroscopic Markers for this compound

| Technique | Marker (Assignment) | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 ppm (H-3/H-4, nitrofuran ring) | |

| IR | 1520 cm⁻¹ (NO₂ asymmetric stretch) | |

| HPLC-MS/MS | m/z 189.1 [M+H]⁺ (quantitation ion) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.